2-[(3-Cyanopropyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
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Overview
Description
2-[(3-CYANOPROPYL)SULFANYL]-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds known as pyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom. The compound’s unique structure, which includes a cyanopropyl group and a sulfanyl group attached to a cycloocta[b]pyridine ring, makes it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-CYANOPROPYL)SULFANYL]-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (such as sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-CYANOPROPYL)SULFANYL]-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanopropyl or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
2-[(3-CYANOPROPYL)SULFANYL]-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiproliferative and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 2-[(3-CYANOPROPYL)SULFANYL]-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. For instance, its antiproliferative activity is attributed to its ability to inhibit key enzymes involved in cell division and DNA replication . The compound may also interact with cellular receptors, modulating signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridines: These compounds share the cyanopyridine core structure and exhibit similar biological activities.
Cyclopenta[b]pyridine derivatives: These compounds have a similar bicyclic structure and are used in similar applications.
Uniqueness
The presence of both a cyanopropyl group and a sulfanyl group in 2-[(3-CYANOPROPYL)SULFANYL]-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE distinguishes it from other similar compounds. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H19N3S |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-(3-cyanopropylsulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H19N3S/c17-9-5-6-10-20-16-14(12-18)11-13-7-3-1-2-4-8-15(13)19-16/h11H,1-8,10H2 |
InChI Key |
LVGWUWMUWZZYGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=NC(=C(C=C2CC1)C#N)SCCCC#N |
Origin of Product |
United States |
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